An In-depth Technical Guide to 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid: Synthesis, Characterization, and Physicochemical Properties
An In-depth Technical Guide to 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid: Synthesis, Characterization, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid, a member of the pharmacologically significant 1,3,4-oxadiazole class of heterocyclic compounds. This document outlines a representative synthetic pathway, detailed analytical characterization protocols, and key physicochemical parameters. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] This guide serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical scaffold.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[6] This structural motif is of considerable interest in drug discovery due to its favorable physicochemical and pharmacokinetic properties, including metabolic stability and the ability to participate in hydrogen bonding.[1] The versatile nature of the 1,3,4-oxadiazole core allows for the synthesis of diverse libraries of compounds with a broad spectrum of biological activities.[5] Derivatives of this scaffold have been investigated for their potential as anti-inflammatory, analgesic, antimicrobial, antifungal, anticonvulsant, and anticancer agents.[4] The incorporation of an acetic acid moiety, as in the title compound, can further enhance the pharmacological profile by providing a handle for interacting with biological targets or improving solubility.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₄ | - |
| Molecular Weight | 234.21 g/mol | - |
| IUPAC Name | 2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid | - |
| CAS Number | Not available | - |
| Predicted LogP | 1.5 - 2.5 | Predicted |
| Predicted pKa | 4.0 - 5.0 (acidic) | Predicted |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Predicted |
Synthesis and Purification
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, such as the title compound, is a well-established process in medicinal chemistry.[6][7][8] A common and effective method involves the cyclization of a diacylhydrazine intermediate, which can be formed from the reaction of an acid hydrazide with a carboxylic acid or its derivative.[6] The following is a representative, multi-step protocol for the synthesis of 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid.
Synthetic Workflow Diagram
Caption: General synthetic scheme for 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Methoxybenzoyl hydrazide
-
To a solution of 3-methoxybenzoic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride and a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting acid chloride in a suitable solvent (e.g., THF) and add it dropwise to a solution of hydrazine hydrate in ethanol at 0°C.
-
Stir the reaction mixture at room temperature until completion.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization.
Step 2: Synthesis of the Diacylhydrazine Intermediate
-
Dissolve 3-methoxybenzoyl hydrazide and malonic acid monoethyl ester in a suitable solvent (e.g., DMF).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like 1-hydroxybenzotriazole (HOBt).
-
Stir the reaction mixture at room temperature until the starting materials are consumed.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diacylhydrazine.
Step 3: Cyclization to the 1,3,4-Oxadiazole Ring
-
To the crude diacylhydrazine, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) for several hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the crude ethyl 2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetate.
Step 4: Hydrolysis to the Final Acetic Acid
-
Dissolve the crude ester in a mixture of a suitable solvent (e.g., THF or ethanol) and water.
-
Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature.
-
Monitor the reaction by TLC until the ester is fully consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the final product, 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid.
Purification: The final compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methoxyphenyl group, the methylene protons of the acetic acid side chain, and the methoxy group protons. The aromatic protons will typically appear in the downfield region (δ 7.0-8.0 ppm), with splitting patterns indicative of the substitution on the benzene ring. The methylene protons of the acetic acid group are expected to appear as a singlet around δ 3.5-4.5 ppm. The methoxy protons will be a sharp singlet around δ 3.8 ppm.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms. Characteristic signals for the two carbons of the 1,3,4-oxadiazole ring are expected in the range of δ 160-165 ppm. The carbonyl carbon of the carboxylic acid will appear further downfield (δ > 170 ppm). The aromatic carbons and the carbons of the methoxy and methylene groups will also have distinct chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[9][10]
-
Characteristic IR Absorptions:
-
C=O (Carboxylic Acid): A broad O-H stretch from ~2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹.
-
C=N (Oxadiazole Ring): A sharp absorption band in the region of 1610-1650 cm⁻¹.[2]
-
C-O-C (Oxadiazole Ring and Ether): Stretching vibrations in the 1000-1300 cm⁻¹ region.[2]
-
Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Fragmentation: In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of the final compound.
-
Typical HPLC Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.
-
Potential Applications and Future Directions
Given the broad biological activities of 1,3,4-oxadiazole derivatives, 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid represents a promising scaffold for further investigation in drug discovery. Its structural features suggest potential for development as an anti-inflammatory, analgesic, or antimicrobial agent. Future research could focus on the synthesis of analogs with modifications to the methoxyphenyl ring and the acetic acid side chain to explore structure-activity relationships (SAR) and optimize pharmacological properties.
Conclusion
This technical guide provides a detailed overview of the synthesis, characterization, and physicochemical properties of 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this and related compounds for novel therapeutic applications.
References
-
Santhosh, C., Singh, K. R., Sheela, K., Swaroop, T. R., & Sadashiva, M. P. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11486–11496. [Link]
-
NextSDS. (n.d.). 2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid. Retrieved from [Link]
- Kumar, S., & Sharma, P. (2014). Synthesis of Substituted 1,3,4 Oxadiazoles as Anti-inflammatory Agent. Research and Reviews: Journal of Chemistry.
- A new series of 1,3,4-oxadiazole derivatives were synthesized 6(a-i) by the reaction between respective aliphatic acid hydrazides with p-alkoxy aldehydes using chloramine-T (CAT). (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity.
- Richard, J. J., Annapoorani, P., & Mariappan, P. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Journal of Applied Pharmaceutical Science.
- Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry.
-
Husain, A., & Ajmal, M. (2011). Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 555-562. [Link]
- Bak, B., Nielsen, J. T., & Nielsen, O. F. (1967). Infrared spectra of 1,3,4-oxadiazole and 2,5,-dimethyl-1,3,4-oxadiazole. Vibrational assignment of 1,3,4-oxadiazole. Journal of Molecular Spectroscopy, 24(1-4), 225-234.
- Jain, A. K., & Sharma, S. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry.
-
Al-Ghorbani, M., & Al-Amiery, A. A. (2016). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences, 21, 20-25. [Link]
- Sangapure, S. S., & Agrawal, B. D. (1987). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry - Section B, 26B(5), 481-483.
-
Santhosh, C., Singh, K. R., Sheela, K., Swaroop, T. R., & Sadashiva, M. P. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11486–11496. [Link]
- Supplementary Information (SI) for Chemical Science. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra. The Royal Society of Chemistry.
-
Calculated Physicochemical Properties of the 1,3,4-oxadiazole Derivatives 7. (n.d.). ResearchGate. Retrieved from [Link]
-
Singh, P., & Verma, A. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications, 2014, 1-13. [Link]
-
NextSDS. (n.d.). (5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL)ACETIC ACID. Retrieved from [Link]
-
Chemazone. (n.d.). 2-[5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetic acid. Retrieved from [Link]
- substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. (n.d.).
- Abd Alrazzak, N. (2018). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives.
- Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. (n.d.). Beilstein Journals.
-
NIST. (n.d.). 2,5-di-(3-Methoxyphenyl)-1,3,4-oxadiazole. Retrieved from [Link]
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
-
Georganics. (n.d.). 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-[[3-[5-[1-Cyclohexyl-5-(methoxymethyl)pyrazol-4-yl]-1,2,4-oxadiazol-3-yl]phenyl]methoxy]acetic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 2'-[5-(m-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-alpha,alpha,alpha-trifluoro-p-toluanilide. Retrieved from [Link]
- 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. (n.d.).
- Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (n.d.). PMC.
- Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. (2012). Arabian Journal of Chemistry.
- Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. (n.d.).
- Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. (n.d.).
- Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. (n.d.). Scientific & Academic Publishing.
- 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. (2022). MDPI.
- Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, - Letters in Applied NanoBioScience. (2022).
- Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (n.d.). Oriental Journal of Chemistry.
Sources
- 1. nextsds.com [nextsds.com]
- 2. rroij.com [rroij.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. rroij.com [rroij.com]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]
- 8. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. updatepublishing.com [updatepublishing.com]
- 10. journalspub.com [journalspub.com]
